![molecular formula C13H8Cl2N2S B3011685 5-(1,3-Benzothiazol-2-yl)-2,4-dichloroaniline CAS No. 861508-62-5](/img/structure/B3011685.png)
5-(1,3-Benzothiazol-2-yl)-2,4-dichloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(1,3-Benzothiazol-2-yl)-2,4-dichloroaniline” is a derivative of benzothiazole . Benzothiazole is a heterocyclic compound, which is a class of compounds that contain a ring structure containing atoms of at least two different elements . Benzothiazoles have been found to have significant biological activity and are used in various fields such as biochemistry and medicinal chemistry .
Synthesis Analysis
Benzothiazoles can be synthesized through various methods. One common method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, which provides 2-unsubstituted benzothiazoles . Another method involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . The synthesis of benzothiazole derivatives has also been achieved through diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives involves a benzene ring fused to a thiazole ring . The benzothiazole ring system is found in various marine and terrestrial natural compounds .Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions. For instance, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising results against M. tuberculosis . The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Green Chemistry
Benzothiazoles have been synthesized using green chemistry methods . These methods involve the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . This approach aligns with the principles of green chemistry, which aim
Future Directions
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, future research could focus on developing new synthetic methods for benzothiazoles and exploring their potential applications in various fields.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as prothrombin and the aryl hydrocarbon receptor .
Mode of Action
This could potentially alter cellular processes, leading to the observed effects of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(1,3-Benzothiazol-2-yl)-2,4-dichloroaniline. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2,4-dichloroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2S/c14-8-6-9(15)10(16)5-7(8)13-17-11-3-1-2-4-12(11)18-13/h1-6H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHLSRIYUGISTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzothiazol-2-yl)-2,4-dichloroaniline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.